RG108 is a Direct, Reversible DNMT Inhibitor Uniquely Devoid of Cytotoxicity in a Six-Compound Comparison
In a standardized, head-to-head comparative analysis of six widely used DNA methyltransferase inhibitors (5-azacytidine, 5-aza-2'-deoxycytidine, zebularine, procaine, EGCG, and RG108) in human cancer cell lines, RG108 was the only compound that did not exhibit significant cytotoxicity. Specifically, 5-aza-CR, 5-aza-CdR, zebularine, and EGCG all induced significant cell death, while RG108-treated cells showed no detectable reduction in viability [1]. Furthermore, a cell-free in vitro assay with purified recombinant DNMT1 revealed that RG108 was the sole compound capable of direct enzyme inhibition, indicating its unique mechanism among the tested agents [1].
| Evidence Dimension | Cytotoxicity and Direct Enzyme Inhibition |
|---|---|
| Target Compound Data | No significant cytotoxicity; Direct enzyme inhibition confirmed in cell-free assay. |
| Comparator Or Baseline | 5-aza-CR, 5-aza-CdR, zebularine, EGCG: Significant cytotoxicity observed; Procaine, EGCG: No significant demethylation. All comparators except RG108 failed to show direct enzyme inhibition in the cell-free assay. |
| Quantified Difference | RG108 is the only compound of the six that exhibits both effective demethylation and an absence of significant cytotoxicity, and is uniquely capable of direct DNMT inhibition. |
| Conditions | Human cancer cell lines (e.g., HCT116) and cell-free in vitro assay with purified recombinant DNMT1. |
Why This Matters
This establishes RG108 as the preferred tool for experiments requiring DNMT inhibition without confounding cytotoxic or genotoxic effects, enabling cleaner interpretation of epigenetic mechanisms.
- [1] Stresemann C, Brueckner B, Musch T, Stopper H, Lyko F. Functional diversity of DNA methyltransferase inhibitors in human cancer cell lines. Cancer Res. 2006;66(5):2794-2800. View Source
